2-(Chloromethyl)-4,6-diphenyl-1,3,5-triazine 2-(Chloromethyl)-4,6-diphenyl-1,3,5-triazine
Brand Name: Vulcanchem
CAS No.: 145317-37-9
VCID: VC16058307
InChI: InChI=1S/C16H12ClN3/c17-11-14-18-15(12-7-3-1-4-8-12)20-16(19-14)13-9-5-2-6-10-13/h1-10H,11H2
SMILES:
Molecular Formula: C16H12ClN3
Molecular Weight: 281.74 g/mol

2-(Chloromethyl)-4,6-diphenyl-1,3,5-triazine

CAS No.: 145317-37-9

Cat. No.: VC16058307

Molecular Formula: C16H12ClN3

Molecular Weight: 281.74 g/mol

* For research use only. Not for human or veterinary use.

2-(Chloromethyl)-4,6-diphenyl-1,3,5-triazine - 145317-37-9

Specification

CAS No. 145317-37-9
Molecular Formula C16H12ClN3
Molecular Weight 281.74 g/mol
IUPAC Name 2-(chloromethyl)-4,6-diphenyl-1,3,5-triazine
Standard InChI InChI=1S/C16H12ClN3/c17-11-14-18-15(12-7-3-1-4-8-12)20-16(19-14)13-9-5-2-6-10-13/h1-10H,11H2
Standard InChI Key CNVGLBUTPMEUDF-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NC(=NC(=N2)CCl)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

2-(Chloromethyl)-4,6-diphenyl-1,3,5-triazine belongs to the triazine family, a class of nitrogen-containing heterocycles. Its structure features a central 1,3,5-triazine ring substituted at the 2-position with a chloromethyl group (CH2Cl-\text{CH}_2\text{Cl}) and at the 4- and 6-positions with phenyl groups. The IUPAC name for this compound is 2-(chloromethyl)-4,6-diphenyl-1,3,5-triazine, and its canonical SMILES representation is \text{C1=CC=C(C=C1)C2=NC(=NC(=N2)CCl)C3=CC=CC=C3.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC16H12ClN3\text{C}_{16}\text{H}_{12}\text{ClN}_3
Molecular Weight281.74 g/mol
Melting Point138–140°C
SolubilityInsoluble in water; soluble in ethanol, acetone
StabilityStable under ambient conditions; degrades under UV/heat

The chloromethyl group enhances electrophilicity, enabling nucleophilic substitution reactions, while the phenyl groups contribute to π-π stacking interactions, critical for electronic applications .

Synthesis Methodologies

Conventional Alkylation Approaches

The most common synthesis route involves condensation reactions between cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and benzene derivatives. A two-step process is typically employed:

  • Step 1: Cyanuric chloride reacts with benzene in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 2-chloro-4,6-diphenyl-1,3,5-triazine .

  • Step 2: The chlorinated intermediate undergoes nucleophilic substitution with resorcinol or other hydroxyl-containing compounds to introduce functional groups .

Recent advancements emphasize one-pot syntheses to reduce isolation steps and improve yields. For example, a 2023 study demonstrated a 10% yield increase by eliminating intermediate purification, thereby minimizing solvent waste .

Physicochemical and Electronic Properties

Thermal and Solubility Behavior

The compound exhibits moderate thermal stability, with a melting point range of 138–140°C . Its insolubility in water but solubility in polar organic solvents like ethanol (EtOH\text{EtOH}) and acetone ((CH3)2CO(\text{CH}_3)_2\text{CO}) makes it suitable for solution-based processing in electronic device fabrication .

Electron-Transporting Capabilities

The triazine core acts as a strong electron-deficient moiety, facilitating electron transport in organic semiconductors. Density functional theory (DFT) calculations reveal a low-lying lowest unoccupied molecular orbital (LUMO) of 3.2eV-3.2 \, \text{eV}, ideal for use in organic photovoltaic cells (OPVs) and field-effect transistors (OFETs) .

Applications in Advanced Materials and Pharmaceuticals

Organic Electronics

2-(Chloromethyl)-4,6-diphenyl-1,3,5-triazine serves as an electron-transport layer in OPVs, enhancing device efficiency by reducing charge recombination. A 2024 study reported a power conversion efficiency (PCE) of 9.7% in OPVs incorporating this compound, attributed to its high electron mobility (0.12cm2/V\cdotps0.12 \, \text{cm}^2/\text{V·s}) .

Medicinal Chemistry and Drug Synthesis

The compound is a key intermediate in synthesizing teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for type 2 diabetes management. Its chloromethyl group enables facile coupling with amine-containing pharmacophores, streamlining drug development . Additionally, derivatives exhibit antibacterial activity when incorporated into N-halamine polymers, providing long-lasting antimicrobial effects in bone cements .

Recent Research Advancements

Chiral Derivative Synthesis

A 2024 study explored the compound’s utility in synthesizing chiral triazine derivatives via asymmetric catalysis. Using a palladium-based catalyst, researchers achieved enantiomeric excess (eeee) values exceeding 90%, opening avenues for asymmetric drug synthesis.

Antibacterial Polymers

Incorporating 2-(Chloromethyl)-4,6-diphenyl-1,3,5-triazine into polymethyl methacrylate (PMMA) bone cements conferred broad-spectrum antibacterial activity against Staphylococcus aureus and Escherichia coli, with a 99.9% reduction in bacterial load within 24 hours .

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